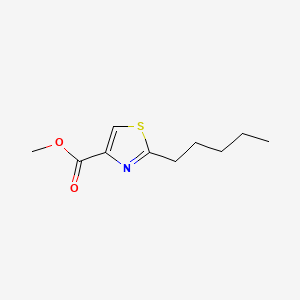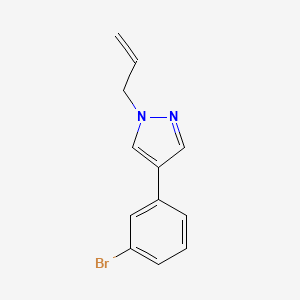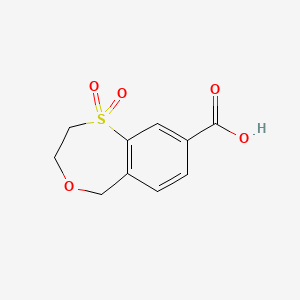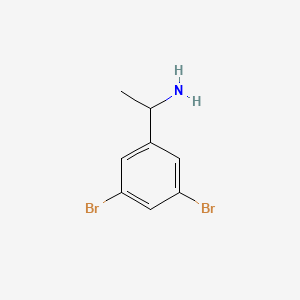
Methyl 2-Pentylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Pentylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Pentylthiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters in the presence of a base. The reaction conditions often include the use of absolute ethanol as a solvent and heating under reflux . The general reaction scheme can be represented as follows:
- Thioamide + α-Haloester → Thiazole Derivative
- Thiazole Derivative + Methanol → this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-Pentylthiazole-4-carboxylate can undergo various chemical reactions, including:
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can lead to the formation of dihydrothiazoles.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Pentylthiazole-4-carboxylate has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex thiazole derivatives.
- Biology : The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
- Medicine : Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents.
- Industry : The compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Wirkmechanismus
The mechanism of action of Methyl 2-Pentylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties play a crucial role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-Methylthiazole
- 4-Methylthiazole
- 2-Phenylthiazole
- 4-Phenylthiazole
Uniqueness: Methyl 2-Pentylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
methyl 2-pentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VARXRERASNKXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC(=CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)






![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)



![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
